molecular formula C26H23N3O3S B2435107 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide CAS No. 921543-49-9

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide

Cat. No.: B2435107
CAS No.: 921543-49-9
M. Wt: 457.55
InChI Key: SULRTMVCGQQANT-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyridazine ring substituted with a methylsulfonyl group and a phenyl group, as well as a diphenylpropanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of study, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazine core. The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride. The phenyl group is then attached through electrophilic aromatic substitution reactions.

The final step involves the formation of the diphenylpropanamide moiety. This can be achieved through amide bond formation reactions, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine cores but different substituents.

    Diphenylpropanamide Derivatives: Compounds with similar diphenylpropanamide moieties but different aromatic substitutions.

Uniqueness

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide is unique due to the combination of its pyridazine ring, methylsulfonyl group, and diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-33(31,32)26-17-16-24(28-29-26)21-12-14-22(15-13-21)27-25(30)18-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULRTMVCGQQANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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